molecular formula C20H22N2O5 B13772358 l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester

l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester

Cat. No.: B13772358
M. Wt: 370.4 g/mol
InChI Key: NNAVHDLGFPHCOB-KRWDZBQOSA-N
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Description

l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester: is a derivative of l-glutamine, an amino acid that plays a crucial role in various metabolic processes. This compound is often used in the field of organic chemistry and biochemistry for its unique properties and reactivity. It is particularly valuable in the synthesis of peptides and proteins, where it serves as a protecting group for the amino acid side chains.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester typically involves the protection of the amino group of l-glutamine with a carbobenzyloxy (Cbz) group, followed by esterification with benzyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Scientific Research Applications

Chemistry: In organic synthesis, l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester is used as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions at other sites on the molecule .

Biology: The compound is used in the study of protein structure and function. By incorporating it into peptides, researchers can investigate the effects of specific modifications on protein activity .

Medicine: In medicinal chemistry, this compound is used to develop peptide-based drugs. Its stability and reactivity make it a valuable tool for creating drug candidates with improved properties .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use as a protecting group ensures the selective modification of specific amino acid residues .

Mechanism of Action

The mechanism by which l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester exerts its effects is primarily through its role as a protecting group. By temporarily masking the amino group of l-glutamine, it allows for selective reactions at other sites on the molecule. This selective protection is crucial in the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

benzyl (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C20H22N2O5/c21-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)22-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H2,21,23)(H,22,25)/t17-/m0/s1

InChI Key

NNAVHDLGFPHCOB-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)N)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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